Cas no 2199-64-6 (ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate)
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxylicacid, 4-formyl-3,5-dimethyl-, ethyl ester
- 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- ETHYL 3,5-DIMETHYL-4-FORMYLPYRROLE-2-CARBOXYLATE
- 4-formyl-3,5-dimethyl-pyrrole-2-carboxylic acid ethyl ester
- ethyl 2,4-dimethyl-3-formylpyrrole-5-carboxylate
- ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate
- Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- ethyl 4-formyl-3,5-dimethylpyrrole-2-carboxylate
- ethyl 4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate
- 2,4-dimethyl-3-formyl-5-carbethoxypyrrole
- InChI=1/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H
- AB01333520-02
- ETHYL4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
- 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, ethyl ester
- 3,5-dimethyl-4-formylpyrrole-2-carboxylic acid ethyl ester
- BS-48993
- DTXSID20176418
- NCGC00340145-01
- CS-0120124
- MFCD00030384
- AKOS000300147
- NSC 13665
- SB62207
- EN300-321057
- 2199-64-6
- CAA19964
- NSC-13665
- NSC13665
- CLJUICOFPKFFGJ-UHFFFAOYSA-N
- E78315
- W-206704
- Z1201617617
- SCHEMBL1801531
- FT-0626085
- 1H-Pyrrole-2-carboxylicacid,4-formyl-3,5-dimethyl-,ethyl ester
- DB-004336
- STK396599
- Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, ethyl ester (6CI,7CI,8CI);Ethyl 4-formyl-3,5-dimethylpyrrole-2-carboxylate; NSC 13665
- ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
-
- MDL: MFCD00030384
- Inchi: 1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H3
- InChI Key: CLJUICOFPKFFGJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C)C(C=O)=C(C)N1)=O
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.089543
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2
- XLogP3: 1.5
Experimental Properties
- Density: 1.173
- Melting Point: 144℃
- Boiling Point: 347.8°Cat760mmHg
- Flash Point: 164.1°C
- Refractive Index: 1.556
- PSA: 59.16000
- LogP: 1.62070
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Security Information
- Hazard Statement: Irritant
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008368-500mg |
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
2199-64-6 | 500mg |
2730CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008368-500mg |
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
2199-64-6 | 500mg |
2730.0CNY | 2021-07-10 | ||
| Chemenu | CM311746-250mg |
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM311746-1g |
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Apollo Scientific | OR23365-250mg |
Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 98% | 250mg |
£44.00 | 2025-02-19 | |
| Apollo Scientific | OR23365-1g |
Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 98% | 1g |
£114.00 | 2025-02-19 | |
| Apollo Scientific | OR23365-5g |
Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 98% | 5g |
£435.00 | 2025-02-19 | |
| TRC | E903033-50mg |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 50mg |
$ 59.00 | 2023-09-07 | ||
| TRC | E903033-100mg |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 100mg |
$ 115.00 | 2023-09-07 | ||
| TRC | E903033-500mg |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-64-6 | 500mg |
$ 397.00 | 2023-09-07 |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Suppliers
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Professional Introduction to Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-64-6)
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-64-6) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, plays a pivotal role in the synthesis of various bioactive molecules and has been extensively studied for its potential applications in medicinal chemistry.
The molecular structure of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with a formyl group at the 4-position and two methyl groups at the 3- and 5-positions. This arrangement confers upon it distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the formyl group, in particular, allows for further functionalization through condensation reactions, making it a versatile building block for the development of heterocyclic compounds.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds due to their wide-ranging biological activities. Pyrrole derivatives, such as ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been shown to exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. These findings have spurred interest in exploring new synthetic pathways and applications for this compound.
One of the most compelling aspects of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to prepare pyrrole-based drugs that target specific biological pathways. The formyl group on the compound can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic structures. These reactions are often catalyzed by transition metals or acid/base conditions, allowing for precise control over the product formation.
The pharmaceutical industry has been particularly interested in leveraging the versatility of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate for drug development. Researchers have utilized this compound to synthesize novel analogs with enhanced biological activity. For example, modifications to the pyrrole ring or the substituents attached to it can lead to compounds with improved efficacy or reduced toxicity. Such studies highlight the importance of this intermediate in the quest for new therapeutic agents.
Moreover, advancements in computational chemistry have enabled more efficient and cost-effective methods for designing and synthesizing complex molecules like ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Computational models can predict the reactivity and stability of different molecular structures, allowing researchers to optimize synthetic routes before conducting experimental trials. This approach not only saves time but also reduces waste, making it an environmentally friendly alternative to traditional trial-and-error methods.
The synthetic pathways involving ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have also seen significant innovation. Recent studies have demonstrated novel catalytic systems that enhance reaction efficiency and selectivity. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups into the pyrrole ring with high precision. These methods are particularly valuable in medicinal chemistry where regioselectivity is crucial for achieving desired biological outcomes.
In addition to its pharmaceutical applications, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has found utility in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing advanced materials with specific properties. For example, pyrrole-based polymers can exhibit enhanced stability or conductivity when incorporated into electronic devices. Similarly, derivatives of this compound have shown promise as agrochemicals due to their ability to interact with biological targets in plants.
The future prospects for ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate are vast and exciting. As research continues to uncover new applications and synthetic methodologies, this compound is likely to play an increasingly important role in various scientific disciplines. The ongoing development of innovative catalysts and computational tools will further facilitate its use in drug discovery and material science.
In conclusion, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-64-6) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research progresses,this compound will continue to be a cornerstone in scientific innovation,driving advancements across multiple fields.
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